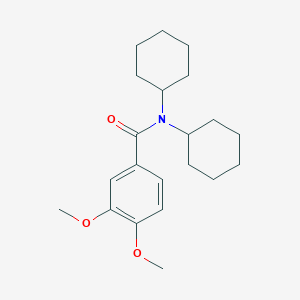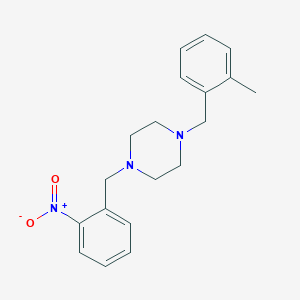![molecular formula C13H15N5OS B5800710 N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
作用機序
DMPTA acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This results in the activation of various signaling pathways, including those involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPTA are complex and depend on the specific signaling pathways that are activated. DMPTA has been found to have a wide range of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Additionally, DMPTA has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of DMPTA is its ability to modulate protein phosphorylation in a highly specific manner. This makes it a valuable tool for researchers studying the role of specific signaling pathways in cellular processes. Additionally, DMPTA is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of DMPTA in laboratory experiments. For example, DMPTA can be toxic to cells at high concentrations, which can limit its usefulness in certain applications. Additionally, the effects of DMPTA on cellular processes can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experimental data.
将来の方向性
There are several potential future directions for research on DMPTA. One area of interest is the development of more specific and potent inhibitors of PTPs, which could have important applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the complex effects of DMPTA on cellular processes, including the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is potential for the use of DMPTA in combination with other drugs or therapies to enhance their effectiveness in the treatment of various diseases.
合成法
DMPTA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-chloro-4-methylpyrimidine-5-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPTA as a yellow solid with a melting point of approximately 118-120°C.
科学的研究の応用
DMPTA has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and physiology. One of the most interesting applications of DMPTA is its use as a modulator of protein phosphorylation. DMPTA has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cell signaling pathways. This inhibition of PTP activity can lead to the activation of various signaling pathways, which can have a wide range of effects on cellular processes.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCIJZLOPWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)